molecular formula C10H15NOS B311750 N-(pentan-2-yl)thiophene-2-carboxamide

N-(pentan-2-yl)thiophene-2-carboxamide

Cat. No.: B311750
M. Wt: 197.3 g/mol
InChI Key: HONVBZPSCAKBGT-UHFFFAOYSA-N
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Description

N-(Pentan-2-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a pentan-2-yl (secondary alkyl) substituent on the amide nitrogen. Structurally, it consists of a thiophene ring linked via a carbonyl group to a pentan-2-ylamine moiety. This compound is synthesized through the reaction of 2-thiophenecarbonyl chloride with pentan-2-amine under reflux conditions in acetonitrile, analogous to methods described for related carboxamides .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.3 g/mol

IUPAC Name

N-pentan-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C10H15NOS/c1-3-5-8(2)11-10(12)9-6-4-7-13-9/h4,6-8H,3,5H2,1-2H3,(H,11,12)

InChI Key

HONVBZPSCAKBGT-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=CS1

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 1-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

N-(pentan-2-yl)thiophene-2-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in their function.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Thiophene and Furan Carboxamides

Compound Substituent Dihedral Angle (°) C–X Bond Length (Å) Melting Point (K)
N-(Pentan-2-yl)thiophene-2-carboxamide Pentan-2-yl Not reported C–S: ~1.71* Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 13.53 (A), 8.50 (B) C–S: ~1.71* 397
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl 9.71 C–O: ~1.36* Not reported

*Bond lengths inferred from typical values for thiophene (C–S) and furan (C–O) systems.

  • In contrast, the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide is electron-withdrawing, which may stabilize the amide resonance and increase polarity .
  • Dihedral Angles : The dihedral angles between the aromatic and heterocyclic rings vary significantly. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits angles of 13.53° and 8.50° (molecules A and B), while its furan analog shows a smaller angle (9.71°), suggesting differences in steric and electronic interactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Compound Solubility (Predicted) Lipophilicity (logP)*
This compound Low (alkyl chain) High (~3.5)
N-(2-Nitrophenyl)thiophene-2-carboxamide Moderate (polar nitro) Moderate (~2.0)
N-(2-Nitrophenyl)furan-2-carboxamide Moderate Low (~1.5)

*Estimated using fragment-based methods.

  • Melting Points : N-(2-Nitrophenyl)thiophene-2-carboxamide has a high melting point (397 K), attributed to strong intermolecular interactions (e.g., weak C–H⋯O/S hydrogen bonds) in the crystal lattice. The pentan-2-yl derivative likely has a lower melting point due to reduced packing efficiency from the bulky alkyl group .
  • Solubility : The nitro group enhances polarity and aqueous solubility compared to the lipophilic pentan-2-yl substituent.

Table 3: Reported Bioactivities of Analogous Compounds

Compound Bioactivity Toxicity Profile
N-(2-Nitrophenyl)thiophene-2-carboxamide Antibacterial, antifungal Genotoxicity in human cells
N-(2-Nitrophenyl)furan-2-carboxamide Not reported Genotoxicity (in vitro)
This compound Not reported (predicted) Likely lower genotoxicity
  • Nitro-Substituted Derivatives: The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide is associated with genotoxicity, possibly due to metabolic activation into reactive intermediates .

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